
Ketoconazole
描述
酮康唑是一种咪唑类抗真菌药物,用于治疗各种真菌感染。 它最初由强生制药公司于 1976 年发现,并于 1977 年推出 . 酮康唑以其抑制麦角固醇合成的能力而闻名,麦角固醇是真菌细胞膜的关键成分,从而阻止真菌生长 . 它既可以局部使用,也可以口服使用,但其口服使用因潜在的副作用而减少 .
准备方法
合成路线和反应条件: 酮康唑的合成涉及 2,4-二氯苯乙腈与咪唑在碱的存在下反应,生成 1-(2,4-二氯苯基)-2-(1H-咪唑-1-基)乙酮。 然后,该中间体在酸的存在下与 1,3-二氧戊环反应,生成酮康唑 .
工业生产方法: 酮康唑的工业生产通常涉及多步合成过程。主要步骤包括:
缩合反应: 使 2,4-二氯苯乙腈与咪唑反应。
环化: 形成 1,3-二氧戊环。
纯化: 使用结晶和色谱等技术来获得纯酮康唑.
化学反应分析
反应类型: 酮康唑会经历多种类型的化学反应,包括:
氧化: 咪唑部分可以被氧化,主要由细胞色素 P450 酶介导.
还原: 虽然不太常见,但在特定条件下会发生还原反应。
取代: 酮康唑中的芳香环可以发生亲电取代反应.
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和细胞色素 P450 酶。
还原: 可以使用硼氢化钠等还原剂。
取代: 卤素等亲电试剂可用于取代反应.
主要产物:
氧化产物: 包括咪唑环的各种氧化代谢产物。
还原产物: 芳香环的还原形式。
取代产物: 酮康唑的卤代衍生物.
科学研究应用
Topical Antifungal Applications
Ketoconazole is primarily used topically for treating various fungal skin infections, including:
- Tinea (ringworm)
- Candidiasis (yeast infections)
- Seborrheic dermatitis
- Pityriasis versicolor
Topical formulations, such as 2% this compound cream, have demonstrated efficacy rates ranging from 63% to 90% for conditions related to Malassezia species, including seborrheic dermatitis and pityriasis versicolor . A comparative study indicated that 80% of patients treated with topical this compound achieved clinical cure after two weeks .
Systemic Antifungal Applications
Oral this compound is used for more severe systemic fungal infections, including:
- Candida species
- Histoplasma
- Coccidioides
- Blastomyces
Although it was once a first-line treatment for systemic infections, its use has declined due to concerns about toxicity and the availability of safer alternatives like fluconazole and itraconazole. Nonetheless, it remains effective in specific cases where other treatments are not suitable .
Hormonal Applications
This compound also serves as a steroidogenesis inhibitor. It can significantly decrease testosterone and estradiol levels in men and women with conditions such as polycystic ovary syndrome and certain types of breast cancer. Studies have shown that this compound can effectively lower levels of adrenal corticosteroids like cortisol and aldosterone, making it a potential treatment option for Cushing's syndrome .
Treatment of Acne
Recent studies have explored the use of 2% this compound cream for treating mild adult female acne. In a placebo-controlled trial, this compound showed a significant improvement in acne lesions compared to the control group, with an overall success rate of 46.7% .
Other Dermatological Indications
Topical this compound has been investigated for additional dermatological conditions such as:
- Onychomycosis (fungal nail infections)
- Blepharitis (eyelid inflammation)
- Hair loss
These applications highlight the versatility of this compound beyond traditional antifungal uses .
Comparative Studies
A comparative study on the efficacy of oral versus topical this compound in treating pityriasis versicolor found that both forms were effective, with oral treatment yielding a 90% cure rate compared to 80% for topical applications . This indicates that while both modalities are effective, oral administration may provide slightly better outcomes.
Adverse Effects and Monitoring
Despite its benefits, this compound is associated with potential adverse effects, including hepatotoxicity. A case report highlighted a patient who developed acute hepatitis after initiating treatment with oral this compound, emphasizing the need for regular liver function tests during therapy .
Pharmacokinetics
This compound is best absorbed in acidic environments; thus, its absorption can be impaired by antacids or reduced stomach acidity. It is lipophilic and tends to accumulate in fatty tissues, which may influence its pharmacodynamics and therapeutic efficacy .
作用机制
酮康唑通过抑制 14-α-甾醇脱甲基酶发挥其抗真菌作用,14-α-甾醇脱甲基酶是一种参与将羊毛固醇转化为麦角固醇的细胞色素 P450 酶 . 这种抑制会破坏麦角固醇的合成,导致膜通透性增加,最终导致真菌细胞死亡 . 此外,酮康唑具有抗雄激素和抗糖皮质激素特性,使其可用于治疗库欣综合征等疾病 .
类似化合物:
氟康唑: 另一种唑类抗真菌药,具有类似的作用机制,但吸收更好,副作用更少.
伊曲康唑: 一种三唑类抗真菌药,与酮康唑相比,具有更广泛的活性谱和更低的毒性.
克霉唑: 一种较旧的唑类抗真菌药,主要用于局部应用.
酮康唑的独特性: 酮康唑是第一个口服有效的唑类抗真菌药,它具有抗真菌、抗雄激素和抗糖皮质激素特性的独特组合 . 由于其可能导致严重副作用,包括肝毒性,其使用量有所下降 .
相似化合物的比较
Fluconazole: Another azole antifungal with a similar mechanism of action but better absorption and fewer side effects.
Itraconazole: A triazole antifungal with a broader spectrum of activity and lower toxicity compared to ketoconazole.
Clotrimazole: An older azole antifungal used primarily for topical applications.
Uniqueness of this compound: this compound was the first orally active azole antifungal and has a unique combination of antifungal, antiandrogenic, and antiglucocorticoid properties . its use has declined due to its potential for severe side effects, including hepatotoxicity .
常见问题
Basic Research Questions
Q. What analytical methods are commonly used to quantify ketoconazole in pharmaceutical formulations, and how do their accuracies compare?
Spectrophotometric methods (UV-Vis) and high-performance liquid chromatography (HPLC) are standard for quantifying this compound. Spectrophotometric techniques, such as derivatization with specific reagents (e.g., bromocresol green), offer cost-effective and rapid analysis, while HPLC provides higher specificity and sensitivity. A study comparing these methods found no significant difference in accuracy when validated against reference standards (e.g., t-test analysis, p > 0.05) . Researchers should prioritize HPLC for complex matrices or low-concentration samples.
Q. How is this compound’s antifungal efficacy assessed in preclinical models, and what are key experimental design considerations?
Preclinical models (e.g., murine candidiasis or cryptococcosis) evaluate efficacy through survival rates, fungal burden reduction, and histopathological analysis. Doses typically range from 10–160 mg/kg/day, with treatment duration aligned with infection progression. Studies highlight the importance of monitoring liver enzymes due to dose-dependent hepatotoxicity in rodents. Combination therapy with amphotericin B shows synergistic effects in reducing mortality compared to monotherapy .
Q. What pharmacokinetic interactions are critical when co-administering this compound with CYP3A4 substrates?
this compound inhibits CYP3A4, increasing systemic exposure to substrates like cyclosporine or mifepristone. In clinical studies, co-administration reduced cyclosporine dosage requirements by 62–80% post-cardiac transplant, necessitating therapeutic drug monitoring (TDM) to avoid toxicity . For drugs with narrow therapeutic indices (e.g., mifepristone), this compound’s inhibition elevates AUC by 2–3 fold, requiring dose adjustments .
Advanced Research Questions
Q. How can in silico tools predict this compound’s absorption variability under altered gastric pH conditions?
Computational models (e.g., Chemicalize) analyze this compound’s ionization profile (pKa = 6.5) and solubility across pH ranges. Studies using these tools correlate reduced absorption at pH > 4 with proton pump inhibitors (PPIs), informing clinical protocols to avoid antisecretory agents during therapy. Validation via clinical trials confirmed a 30–50% reduction in bioavailability when co-administered with omeprazole .
Q. What molecular mechanisms underlie this compound’s off-target effects on glucocorticoid receptor (GR) signaling?
this compound antagonizes GR transcriptional activity, disrupting downstream pathways like PXR/CAR-regulated drug metabolism genes (CYP3A4, CYP2B6). In vitro assays (e.g., luciferase reporter systems) show IC50 values of 10–20 µM for GR inhibition, independent of CYP3A4 inhibition. This dual mechanism explains its utility in Cushing’s disease and unintended drug interactions .
Q. How can adrenal androgen levels predict therapeutic response in prostate cancer patients treated with this compound?
Baseline androstenedione levels correlate with PSA response and survival. Patients in the upper tertile (≥0.88 ng/mL) had a 28% response rate vs. 15% in the lower tertile (HR = 0.53, p = 0.018). Liquid chromatography-mass spectrometry (LC-MS) quantifies adrenal androgens to stratify patients for this compound therapy, optimizing personalized treatment plans .
Q. Methodological Considerations
Q. What statistical approaches resolve contradictions in this compound’s hepatotoxicity risk across studies?
Meta-analyses using random-effects models account for heterogeneity in study designs (e.g., dosing, duration). A retrospective review of 200 Cushing’s patients found major hepatotoxicity (>5× ULN) in 2.5% of cases, resolving post-discontinuation. Sensitivity analyses prioritize studies with liver enzyme monitoring protocols to mitigate bias .
Q. How are preclinical models optimized for studying this compound’s repurposing in glioblastoma?
Orthotopic glioblastoma models (e.g., U87-MG in mice) assess this compound’s HK2-targeting efficacy via MRI-based tumor volumetry and 18F-FDG PET for metabolic activity. EC50 values range from 5–10 µM in vitro, with survival studies showing a 30% increase in median survival (p < 0.01) at 40 mg/kg/day .
属性
CAS 编号 |
65277-42-1 |
---|---|
分子式 |
C26H28Cl2N4O4 |
分子量 |
531.4 g/mol |
IUPAC 名称 |
1-[4-[4-[[(2S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23?,26-/m1/s1 |
InChI 键 |
XMAYWYJOQHXEEK-ANWICMFUSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
手性 SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
规范 SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
外观 |
White to off-white crystalline powder. |
颜色/形态 |
Crystals from 4-methylpentanone |
熔点 |
146 °C 148-152 °C |
Key on ui other cas no. |
65277-42-1 |
物理描述 |
COLOURLESS CRYSTALS OR POWDER. |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Solubility in water: none |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Ketoconazole, Nizoral, Kuric, Fungoral, Ketoderm, Xolegel, Extina |
蒸汽压力 |
Vapor pressure, Pa at 25 °C: (negligible) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。